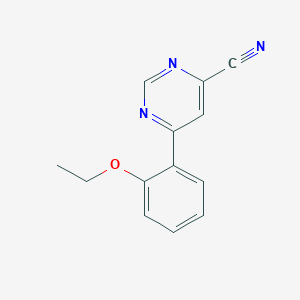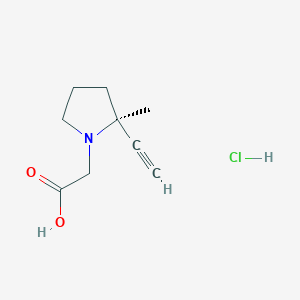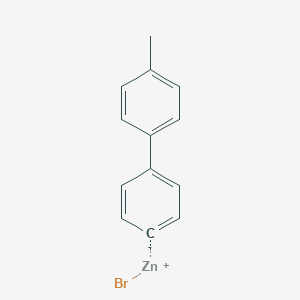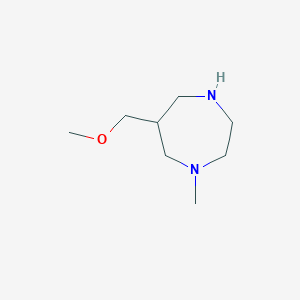
6-(Methoxymethyl)-1-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,4-diazepine, hexahydro-6-(methoxymethyl)-1-methyl-, dihydrochloride is a chemical compound that belongs to the diazepine family. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This particular compound is characterized by its hexahydro structure, which indicates the presence of six hydrogen atoms, and the methoxymethyl and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-diazepine, hexahydro-6-(methoxymethyl)-1-methyl-, dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and automated systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-1,4-diazepine, hexahydro-6-(methoxymethyl)-1-methyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced diazepine derivatives.
Substitution: Formation of substituted diazepine compounds.
Scientific Research Applications
1H-1,4-diazepine, hexahydro-6-(methoxymethyl)-1-methyl-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex diazepine derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1H-1,4-diazepine, hexahydro-6-(methoxymethyl)-1-methyl-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in neurological research, it may interact with neurotransmitter receptors, influencing synaptic transmission.
Comparison with Similar Compounds
Similar Compounds
- 1H-1,4-diazepine, hexahydro-6-methyl-1,1-dimethylethyl ester
- 1H-1,4-diazepine, hexahydro-6-hydroxy-6-methyl-1,1-dimethylethyl ester
Uniqueness
1H-1,4-diazepine, hexahydro-6-(methoxymethyl)-1-methyl-, dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxymethyl group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1858250-42-6 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
6-(methoxymethyl)-1-methyl-1,4-diazepane |
InChI |
InChI=1S/C8H18N2O/c1-10-4-3-9-5-8(6-10)7-11-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
LWVUAOZKJOFDKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC(C1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B14881702.png)
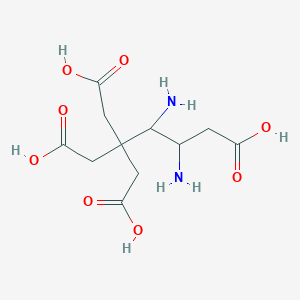
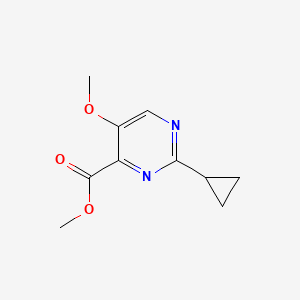
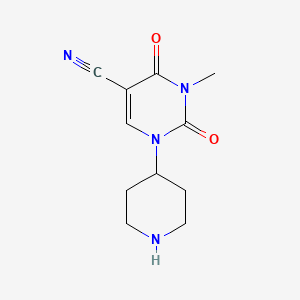
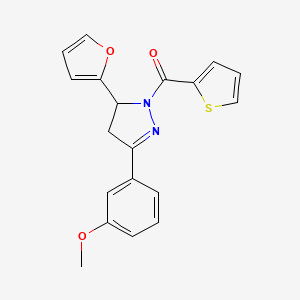
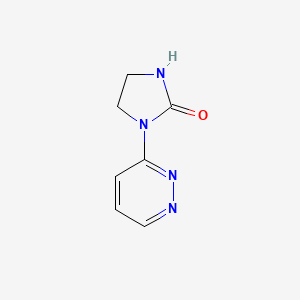
![(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14881749.png)

